N-(azetidin-3-yl)-4-bromo-2-fluorobenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(azetidin-3-yl)-4-bromo-2-fluorobenzamide: is a synthetic organic compound that belongs to the class of azetidine derivatives. Azetidine is a four-membered nitrogen-containing heterocycle, which is known for its diverse biological activities and applications in medicinal chemistry. The presence of bromine and fluorine atoms in the benzamide moiety enhances the compound’s reactivity and potential for various chemical transformations.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(azetidin-3-yl)-4-bromo-2-fluorobenzamide typically involves the following steps:
Formation of Azetidine Ring: The azetidine ring can be synthesized through the aza-Michael addition of NH-heterocycles with methyl 2-(azetidin-3-ylidene)acetates.
Bromination and Fluorination:
Coupling Reaction: The final step involves coupling the azetidine derivative with the brominated and fluorinated benzamide using appropriate coupling agents and catalysts.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions and continuous flow processes to ensure high yield and purity. The use of automated reactors and advanced purification techniques such as chromatography and crystallization can further enhance the efficiency of production .
Chemical Reactions Analysis
Types of Reactions:
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid, and water.
Reduction: Sodium borohydride, lithium aluminum hydride, ethanol, and tetrahydrofuran.
Substitution: Amines, thiols, dimethylformamide, and dichloromethane.
Major Products Formed:
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with hydrogen atoms replacing the bromine or fluorine atoms.
Substitution: Substituted derivatives with new functional groups replacing the bromine or fluorine atoms.
Scientific Research Applications
Chemistry: N-(azetidin-3-yl)-4-bromo-2-fluorobenzamide is used as a building block in the synthesis of various heterocyclic compounds and pharmaceuticals. Its unique structure allows for the creation of diverse chemical libraries for drug discovery .
Biology: The compound has shown potential in biological studies due to its ability to interact with biological targets such as enzymes and receptors. It is used in the development of enzyme inhibitors and receptor modulators .
Medicine: In medicinal chemistry, this compound is explored for its potential therapeutic applications, including anti-inflammatory, anticancer, and antimicrobial activities .
Industry: The compound is utilized in the production of specialty chemicals and advanced materials. Its reactivity and stability make it suitable for various industrial applications .
Mechanism of Action
The mechanism of action of N-(azetidin-3-yl)-4-bromo-2-fluorobenzamide involves its interaction with specific molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric site, thereby preventing substrate binding and catalysis . In receptor modulation, the compound can act as an agonist or antagonist, altering the receptor’s signaling pathways and physiological responses .
Comparison with Similar Compounds
- N-(azetidin-3-yl)-4-chloro-2-fluorobenzamide
- N-(azetidin-3-yl)-4-bromo-2-chlorobenzamide
- N-(azetidin-3-yl)-4-bromo-2-iodobenzamide
Comparison: N-(azetidin-3-yl)-4-bromo-2-fluorobenzamide is unique due to the presence of both bromine and fluorine atoms, which enhance its reactivity and potential for diverse chemical transformations. Compared to its analogs, the compound exhibits distinct physicochemical properties and biological activities, making it a valuable candidate for various applications in research and industry .
Properties
IUPAC Name |
N-(azetidin-3-yl)-4-bromo-2-fluorobenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10BrFN2O/c11-6-1-2-8(9(12)3-6)10(15)14-7-4-13-5-7/h1-3,7,13H,4-5H2,(H,14,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YDTGLMWMYGKGHT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1)NC(=O)C2=C(C=C(C=C2)Br)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10BrFN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.10 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.